

A Technical Guide to Tetracycline-d6: Commercial Sources, Availability, and Research Applications

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Compound of Interest

Compound Name: Tetracycline-d6

Cat. No.: B12366217

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **Tetracycline-d6**, a deuterated analog of the broad-spectrum antibiotic tetracycline. This document serves as a critical resource for researchers, scientists, and professionals in drug development, offering detailed information on its commercial availability, quality specifications, and practical applications in a research setting.

Introduction to Tetracycline-d6

Tetracycline-d6 is a stable isotope-labeled version of tetracycline, where six hydrogen atoms on the dimethylamino group have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in various research applications, particularly as an internal standard in quantitative analysis by mass spectrometry.^{[1][2]} Its chemical and biological properties are nearly identical to those of unlabeled tetracycline, allowing it to mimic the behavior of the parent drug in analytical and biological systems.

Tetracyclines, as a class of antibiotics, function by inhibiting protein synthesis in bacteria.^{[3][4]} They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.^{[1][5][6]} This mechanism of action is central to their bacteriostatic effect against a wide range of gram-positive and gram-negative bacteria.

Commercial Availability and Supplier Specifications

Tetracycline-d6 is available from several commercial suppliers catering to the research and pharmaceutical industries. The quality and specifications of the product can vary between suppliers. Below is a comparative table summarizing the offerings from prominent vendors.

Supplier	Product Number (Example)	Purity/Isotopic Purity	Form	Storage Conditions	Additional Information
Simson Pharma Limited	T640000D6	Certificate of Analysis provided with each compound[7]	Custom Synthesis[7]	Not specified	Offers a range of tetracycline-related compounds and impurities.[7]
Invivochem	V52801	≥98%[5]	White to light yellow solid powder[5]	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5]	Provides detailed physicochemical properties and solubility data.[5]
Pharmaffiliates	PA STI 081710	Not specified	Yellow to Brown Solid[8]	2-8°C, Amber Vial, Refrigerator, Under Inert Atmosphere[8]	Also offers 4-epi-Tetracycline-d6.[9]
Immunomart	HY-A0107S	96.33%[6]	Powder[6]	-20°C for 3 years[6]	Provides solubility information (10 mM in DMSO).[6]
MedchemExpress	HY-A0107S	Not specified	Not specified	Not specified	States it can be used as a tracer or internal standard for

					NMR, GC-MS, or LC-MS.[2]
LGC Standards	TRC-T291402-0.5MG	80%[10][11]	Light Yellow To Brown[11]	-20°C[12]	Shipped at room temperature. [12]
Santa Cruz Biotechnology	sc-217781	80% Isotopic Purity ≥94% [13]	Not specified	Not specified	Classified as a Dangerous Good for transport.[13]
Artis Standards	AI0609	>95% (By HPLC)[14]	In-stock[14]	Not specified	Provides synonyms and molecular formula.[14]
CymitQuimica	TRC-T291402	80%[11]	Light Yellow To Brown[11]	Not specified	Notes that the substance is light sensitive.[11]

Quality Control and Synthesis

Synthesis of Tetracycline-d6

The synthesis of tetracycline itself is a complex chemical challenge due to the molecule's numerous functional groups and stereocenters, as well as its sensitivity to acidic and basic conditions. The first total synthesis of a tetracycline-like molecule was a landmark achievement by Robert B. Woodward.[4] The synthesis of **Tetracycline-d6** involves the introduction of deuterium atoms at the dimethylamino group. While specific, detailed synthetic protocols for the deuterated analog are not readily available in public literature, the general approach would likely involve using a deuterated methylating agent in the final steps of a synthetic route that constructs the tetracycline backbone.

Quality Control Specifications

The quality of **Tetracycline-d6** is crucial for its use in quantitative research. Key quality control parameters to consider when purchasing from a commercial source include:

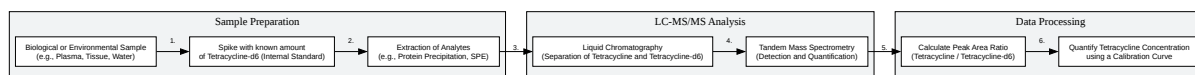
- **Identity Confirmation:** Verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) and Mass Spectrometry (MS) to confirm the molecular structure and the position of the deuterium labels.
- **Purity Assessment:** Typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. A high chemical purity (often >95%) is essential to avoid interference from impurities in analytical assays.[\[14\]](#)
- **Isotopic Purity:** This measures the percentage of the compound that is correctly labeled with the desired number of deuterium atoms. It is a critical parameter for internal standards and is usually determined by mass spectrometry.
- **Certificate of Analysis (CoA):** Reputable suppliers will provide a CoA with each batch, detailing the results of their quality control testing.

Experimental Protocols and Research Applications

The primary application of **Tetracycline-d6** is as an internal standard for the accurate quantification of tetracycline in various biological and environmental matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[2\]](#)[\[9\]](#)

General Workflow for Tetracycline Quantification using LC-MS/MS with Tetracycline-d6 Internal Standard

The following diagram illustrates a typical workflow for the quantification of tetracycline in a sample matrix.



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Caption: Experimental workflow for tetracycline quantification.

Detailed Protocol: Quantification of Tetracycline in Plasma by LC-MS/MS

This protocol provides a detailed methodology for the quantification of tetracycline in plasma samples.

1. Materials and Reagents:

- Tetracycline analytical standard
- **Tetracycline-d6** (internal standard)
- Human plasma (blank)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Water (ultrapure)
- Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples:

- Prepare stock solutions of tetracycline and **Tetracycline-d6** in methanol.

- Prepare a series of calibration standards by spiking blank plasma with known concentrations of tetracycline.
- Prepare QC samples at low, medium, and high concentrations in blank plasma.

3. Sample Preparation:

- To 100 μL of plasma sample (calibrator, QC, or unknown), add a fixed amount of **Tetracycline-d6** internal standard solution.
- Perform protein precipitation by adding 300 μL of ice-cold acetonitrile. Vortex and centrifuge.
- Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE). Condition the SPE cartridge, load the sample, wash, and elute the analytes.
- Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection.

4. LC-MS/MS Conditions:

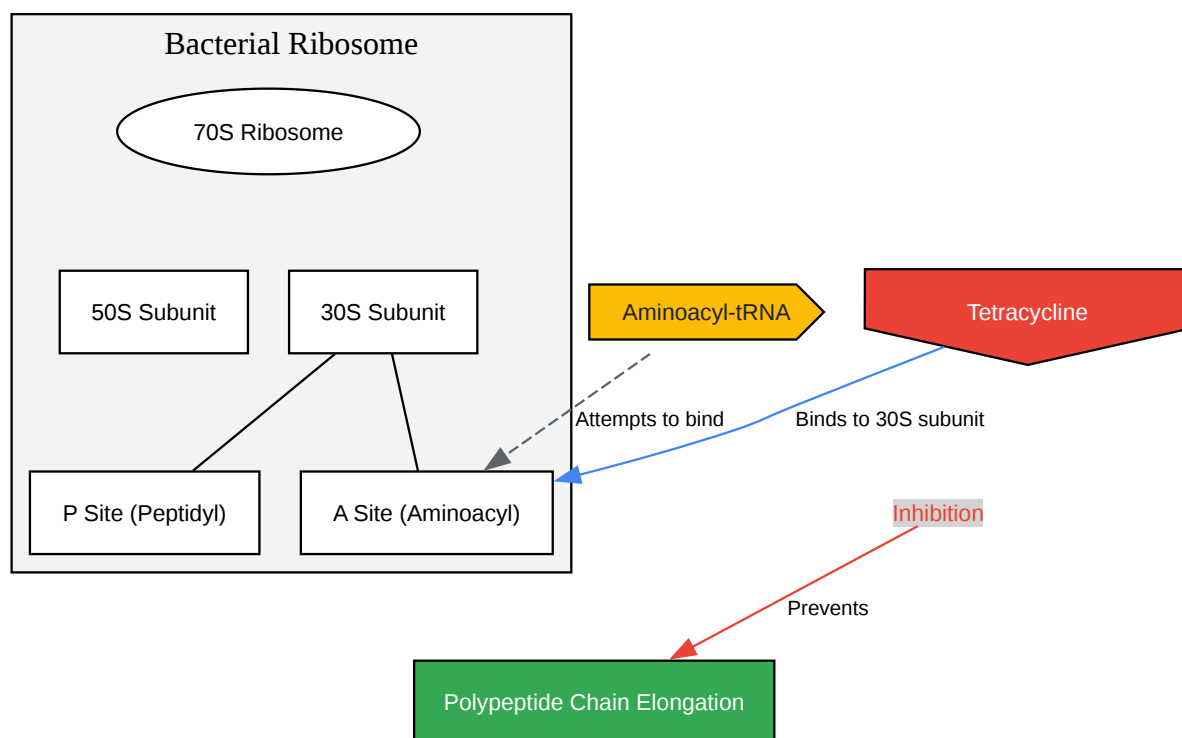
- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray ionization (ESI) in positive mode.
- MRM Transitions:
 - Tetracycline: Select appropriate precursor and product ions (e.g., m/z 445.2 \rightarrow 410.2).
 - **Tetracycline-d6**: Select appropriate precursor and product ions (e.g., m/z 451.2 \rightarrow 416.2).

5. Data Analysis:

- Integrate the peak areas for both tetracycline and **Tetracycline-d6**.
- Calculate the peak area ratio of tetracycline to **Tetracycline-d6**.
- Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
- Determine the concentration of tetracycline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action of Tetracycline

The following diagram illustrates the mechanism by which tetracycline inhibits bacterial protein synthesis.



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